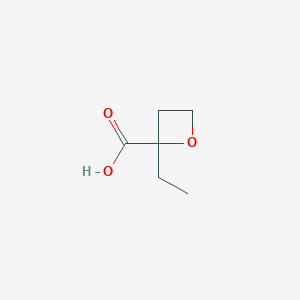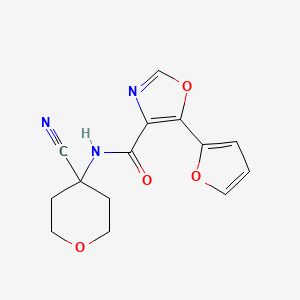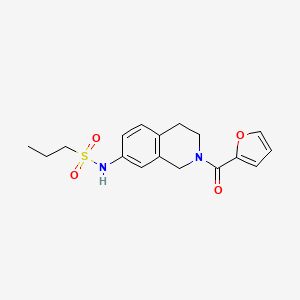
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, commonly known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), which is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Mécanisme D'action
FIPI is a potent inhibitor of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, which catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes. The inhibition of this compound by FIPI results in the reduction of PA levels, which affects downstream signaling pathways. The exact mechanism of action of FIPI is still under investigation, but it is believed to involve the interaction of FIPI with the catalytic site of this compound.
Biochemical and Physiological Effects
FIPI has been shown to have several biochemical and physiological effects. In cancer cells, FIPI has been shown to inhibit cell proliferation, migration, and invasion. FIPI has also been shown to induce apoptosis in cancer cells. In addition, FIPI has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. FIPI has also been shown to reduce myocardial infarction size and improve cardiac function in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
FIPI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. FIPI has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using FIPI in lab experiments. FIPI has low solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, FIPI has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.
Orientations Futures
FIPI has several potential future directions for research. One direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases and infectious diseases. Another direction is to develop more potent and selective N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide inhibitors based on the structure of FIPI. Finally, the development of new methods for delivering FIPI to specific tissues and cells could enhance its therapeutic potential.
Méthodes De Synthèse
FIPI can be synthesized by reacting 2-furoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by reaction with propane-1-sulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of FIPI has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
Applications De Recherche Scientifique
FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is overexpressed in several types of cancer, and its inhibition by FIPI has been shown to reduce tumor growth and metastasis in preclinical models. FIPI has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, FIPI has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in preclinical models.
Propriétés
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)18-15-6-5-13-7-8-19(12-14(13)11-15)17(20)16-4-3-9-23-16/h3-6,9,11,18H,2,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLKBEDGTYADNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

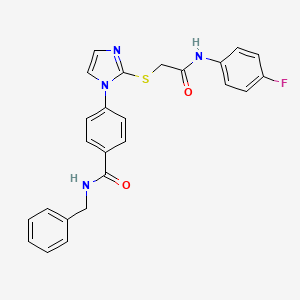
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
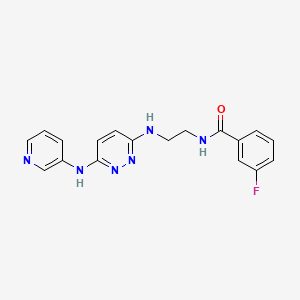
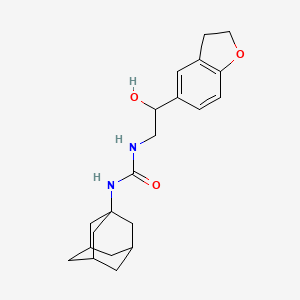
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)
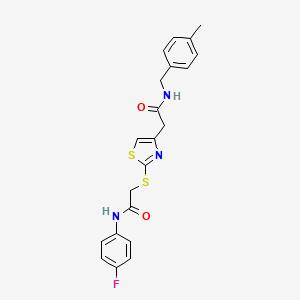
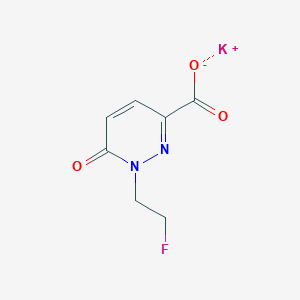
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
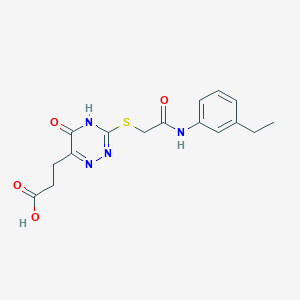
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
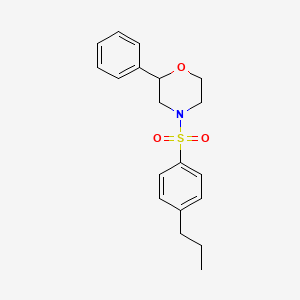
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)
